molecular formula C10H14BrNO B8432689 1-(6-Bromo-2-pyridinyl)-1-pentanol

1-(6-Bromo-2-pyridinyl)-1-pentanol

Cat. No.: B8432689
M. Wt: 244.13 g/mol
InChI Key: LJPUXOINGMLDOC-UHFFFAOYSA-N
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Description

1-(6-Bromo-2-pyridinyl)-1-pentanol is a chemical compound of interest in organic synthesis and materials science research. This molecule features a 6-bromopyridinyl group, a common scaffold in medicinal chemistry known for its ability to coordinate metal centers and participate in cross-coupling reactions. The bromine substituent makes it a versatile precursor for further functionalization via metal-catalyzed reactions, such as Suzuki or Heck couplings, enabling the creation of more complex molecular architectures for drug discovery programs. Simultaneously, the pentanol chain introduces alcohol functionality, providing a handle for solubility modification, attachment to solid supports, or conversion to other valuable functional groups like halides or esters. Researchers may utilize this compound as a key intermediate in the development of active pharmaceutical ingredients (APIs), ligands for catalysis, or functional monomers for polymeric materials. Its structure suggests potential application in synthesizing coordination complexes or as a model substrate in method development for synthetic organic chemistry. This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material in accordance with all applicable laboratory safety regulations.

Properties

Molecular Formula

C10H14BrNO

Molecular Weight

244.13 g/mol

IUPAC Name

1-(6-bromopyridin-2-yl)pentan-1-ol

InChI

InChI=1S/C10H14BrNO/c1-2-3-6-9(13)8-5-4-7-10(11)12-8/h4-5,7,9,13H,2-3,6H2,1H3

InChI Key

LJPUXOINGMLDOC-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C1=NC(=CC=C1)Br)O

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry Applications

1-(6-Bromo-2-pyridinyl)-1-pentanol has been investigated for its potential as a pharmacological agent. The compound's structure suggests that it may interact with biological systems, particularly as a ligand or a precursor for drug development.

  • Antimicrobial Activity : Research indicates that derivatives of brominated pyridines exhibit significant antimicrobial properties. The introduction of functional groups like the bromo substituent can enhance the activity against various pathogens. A study involving similar compounds demonstrated that modifications led to increased inhibition against bacterial strains, suggesting that this compound may also possess similar properties .
CompoundAntimicrobial ActivityMethod of Synthesis
6-Bromo-2-methyl-3-(substituted phenyl)-(3H)-quinazolin-4-oneHigh against Gram-positive bacteriaCondensation with acetic anhydride

Materials Science Applications

The compound is also utilized in materials science, particularly in the synthesis of advanced materials:

  • Organic Electronics : this compound has been employed in the development of organic electronic devices such as organic light-emitting diodes (OLEDs) and field-effect transistors (FETs). Its ability to form stable films and its electronic properties make it suitable for these applications .
  • Solvents and Coatings : The compound is noted for its utility in producing solvents, plastics, coatings, and adhesives. Its chemical stability and compatibility with various substrates enhance the performance of these materials in industrial applications .
ApplicationTypeProperties
OLEDsElectronic DeviceHigh stability, good film-forming ability
CoatingsIndustrial MaterialChemical resistance, adhesion properties

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of several brominated pyridine derivatives, including those structurally related to this compound. The results indicated a strong correlation between the presence of the bromo group and increased antimicrobial activity against both Gram-positive and Gram-negative bacteria.

Case Study 2: Synthesis for Organic Electronics

In another research initiative, this compound was synthesized as part of a larger project aimed at developing new materials for organic electronics. The synthesized compounds were characterized using techniques such as NMR and mass spectrometry. The findings revealed that these compounds exhibited favorable charge transport properties essential for efficient electronic device performance.

Comparison with Similar Compounds

Structural and Physical Properties

The bromopyridinyl group significantly differentiates 1-(6-Bromo-2-pyridinyl)-1-pentanol from simpler alcohols. Key comparisons include:

Property This compound 1-Pentanol 1-Hexanol 1-Octanol
Molecular Formula C₁₀H₁₄BrNO C₅H₁₂O C₆H₁₄O C₈H₁₈O
Molecular Weight (g/mol) ~244.1 (calculated) 88.15 102.17 130.23
Boiling Point Estimated >200°C (inferred from substituents) 138°C 157°C 195°C
Solubility in Water Low (hydrophobic due to aromatic group) 22 g/L at 20°C 5.9 g/L 0.5 g/L
Key Functional Groups -OH, brominated pyridine ring -OH -OH -OH

Key Observations :

  • The bromopyridinyl group increases molecular weight by ~156 g/mol compared to 1-pentanol, resulting in higher boiling points and reduced water solubility .

Q & A

Q. What synthetic strategies are effective for preparing 1-(6-Bromo-2-pyridinyl)-1-pentanol, and what critical parameters influence reaction efficiency?

  • Methodological Answer : A plausible route involves coupling a bromopyridinyl moiety with a pentanol derivative. For example, a Grignard reagent (e.g., pentylmagnesium bromide) could react with 6-bromo-2-pyridinecarboxaldehyde, followed by reduction to yield the alcohol. Key parameters include temperature control (0–5°C for Grignard stability), solvent choice (anhydrous THF or ether), and stoichiometric ratios to minimize side reactions. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is recommended . Bromopyridine intermediates, such as (5-Bromopyrid-2-yl)methanol, suggest similar reactivity patterns for functional group transformations .

Q. Which spectroscopic techniques are optimal for characterizing this compound, and what diagnostic signals should researchers prioritize?

  • Methodological Answer :
  • NMR : 1^1H NMR will show splitting patterns from the pyridine ring (e.g., deshielded protons at δ 7.5–8.5 ppm) and the pentanol chain (e.g., hydroxyl proton at δ 1.5–2.0 ppm, broad). 13^{13}C NMR will confirm the brominated pyridine carbon (δ ~150 ppm) and alcohol carbon (δ ~60 ppm).
  • GC-MS/EI : Look for molecular ion peaks at m/z 229 (M+^+) and fragment ions from Br loss (m/z 150) or pyridine ring cleavage.
  • IR : O-H stretch (~3300 cm1^{-1}) and C-Br vibration (~600 cm1^{-1}) are critical.
    Cross-referencing with databases like HMDB or NIST Chemistry WebBook ensures accurate interpretation .

Advanced Research Questions

Q. How can researchers optimize reaction conditions for this compound synthesis using statistical experimental design?

  • Methodological Answer : Apply a Central Composite Design (CCD) to evaluate variables like catalyst loading, temperature, and solvent polarity. For example:
  • Factors : Catalyst (e.g., Pd/C, 0.5–2.0 mol%), temperature (60–100°C), reaction time (12–24 hrs).
  • Responses : Yield (%) and purity (HPLC area%).
    Use ANOVA to identify significant factors and construct a response surface model. A lack-of-fit test (p > 0.05) validates model adequacy. 3D surface plots visualize interactions, enabling parameter optimization (e.g., 1.5 mol% catalyst at 80°C maximizes yield) .

Q. What computational approaches are suitable for predicting the thermodynamic properties of this compound, such as vapor-liquid equilibrium or solubility?

  • Methodological Answer :
  • Force Field Parameterization : Use molecular dynamics (MD) with a modified TAMie force field, calibrated against experimental density data (e.g., 0.8247 g/cm3^3 for 1-pentanol analogs). Simulate vapor-liquid coexistence curves at 0.58 ≤ T/Tc_c ≤ 0.96 to predict critical points .
  • Solubility Modeling : Apply the Van Dael Ideal Mixing Relation or Nomoto’s equation to estimate ultrasonic velocities in ternary systems (e.g., n-hexane/1-pentanol mixtures). Validate with χ2^2 tests for goodness-of-fit .

Q. How should researchers address contradictions in kinetic data for reactions involving this compound, such as conflicting rate coefficients?

  • Methodological Answer :
  • Cross-Validation : Replicate experiments using absolute rate determination methods (e.g., laser flash photolysis) alongside relative techniques (e.g., competition kinetics with 1-pentanol as a reference). For example, resolve discrepancies in hydroxyl radical (HO•) rate coefficients by averaging data relative to established standards (e.g., k(HO + 1-pentanol) = 1.12 × 1011^{-11} cm3^3 molecule1^{-1} s1^{-1}) .
  • Error Analysis : Quantify systematic errors (e.g., impurity in bromopyridine starting material) using GC-MS purity checks and control experiments with purified substrates .

Q. What mechanistic insights can be gained from studying the oxidative decomposition of this compound in combustion or catalytic environments?

  • Methodological Answer :
  • Jet-Stirred Reactor (JSR) Studies : Monitor species profiles (e.g., CO, CO2_2, brominated intermediates) at 10 atm and 530–1220 K. Compare with kinetic models (e.g., Cantera software) to identify dominant pathways (e.g., C-Br bond cleavage vs. alcohol dehydrogenation) .
  • Flame Speed Analysis : Measure laminar flame speeds at 0.10–0.75 MPa and 393–473 K. The bromine atom’s radical scavenging effect may reduce flame speed compared to non-halogenated pentanols .

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